6-(difluoromethyl)-1H-indole-2-carboxylic acid

Lipophilicity ADME Bioavailability

6-(Difluoromethyl)-1H-indole-2-carboxylic acid (CAS 2408969-11-7) is a uniquely differentiated fluorinated indole scaffold for medicinal chemistry. The 6-CHF₂ substituent provides a distinct pharmacological profile—intermediate lipophilicity (ACD/LogP ~2.52), hydrogen-bond donor capacity absent in CF₃ analogs, and enhanced metabolic stability—that cannot be replicated by 6-CF₃ or unsubstituted indole-2-carboxylic acid variants. Substitution at this position with alternative groups yields compounds with unpredictably altered potency, selectivity, and ADME outcomes, compromising lead optimization reproducibility. This building block is essential for HIV-1 integrase inhibitor, FBPase allosteric modulator, and GPCR agonist SAR programs requiring the validated indole-2-carboxylic acid pharmacophore with a metabolically stable CHF₂ handle.

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
CAS No. 2408969-11-7
Cat. No. B6231304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(difluoromethyl)-1H-indole-2-carboxylic acid
CAS2408969-11-7
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)F)NC(=C2)C(=O)O
InChIInChI=1S/C10H7F2NO2/c11-9(12)6-2-1-5-3-8(10(14)15)13-7(5)4-6/h1-4,9,13H,(H,14,15)
InChIKeyYPBGTZPGBDYEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)-1H-indole-2-carboxylic acid (CAS 2408969-11-7): A Fluorinated Indole-2-Carboxylic Acid Building Block for Integrase-Targeted and Metabolic-Stability-Driven Drug Discovery


6-(Difluoromethyl)-1H-indole-2-carboxylic acid (CAS 2408969-11-7, molecular formula C₁₀H₇F₂NO₂, MW 211.16) is a fluorinated heterocyclic building block belonging to the indole-2-carboxylic acid class. It features a difluoromethyl (-CHF₂) substituent at the 6-position of the indole ring and a carboxylic acid moiety at the 2-position, providing a dual-functional scaffold amenable to amidation, esterification, and coupling reactions . The CHF₂ group confers distinct physicochemical properties—including modulated lipophilicity, hydrogen-bond donor capacity, and metabolic stability—that differentiate it from both the parent indole-2-carboxylic acid and its trifluoromethyl (CF₃) analog [1][2]. The indole-2-carboxylic acid core has been independently validated as a potent scaffold for HIV-1 integrase strand transfer inhibition and fructose-1,6-bisphosphatase (FBPase) allosteric modulation, positioning 6-substituted derivatives as privileged intermediates for antiviral and antidiabetic drug discovery programs [3][4].

Why 6-(Difluoromethyl)-1H-indole-2-carboxylic acid Cannot Be Interchanged with the Trifluoromethyl, Fluoromethyl, or Unsubstituted Indole-2-Carboxylic Acid Analogs


The 6-position substitution on the indole-2-carboxylic acid scaffold is not a simple matter of halogen or alkyl group interchangeability. Experimental and computational evidence demonstrates that the -CHF₂ group produces a distinctly different physicochemical profile compared to -CF₃, -CH₂F, or -H at the same position. Specifically, the CHF₂ substituent imparts intermediate lipophilicity (ACD/LogP = 2.52 for the indole core) compared to CF₃ (ACD/LogP = 2.71), translating to a ~1.9-fold reduction in predicted bioconcentration factor . This lipophilicity modulation directly impacts membrane permeability, protein binding, and ADME outcomes. Furthermore, the CHF₂ group introduces hydrogen-bond donor capacity (A = 0.035-0.165) absent in CF₃, altering target binding interactions in ways that cannot be replicated by other 6-substituents [1]. The 6-position has been identified in GPR17 agonist SAR studies as accommodating large lipophilic residues, confirming that substituent identity at this locus is critical for biological activity [2]. Simply substituting a 6-CF₃ or unsubstituted indole-2-carboxylic acid for the 6-CHF₂ variant in a synthetic route or SAR campaign will yield compounds with unpredictably altered potency, selectivity, and pharmacokinetics—undermining lead optimization efforts and procurement reproducibility.

Quantitative Differentiation Evidence: 6-(Difluoromethyl)-1H-indole-2-carboxylic acid vs. Its Closest Analogs


Lipophilicity Modulation: CHF₂ vs. CF₃ at the 6-Position of the Indole Core

The difluoromethyl (-CHF₂) group at the 6-position confers significantly lower lipophilicity compared to the trifluoromethyl (-CF₃) analog, a difference with direct implications for ADME optimization. ACD/Labs predicted data for the core indole structures shows that 6-(difluoromethyl)-1H-indole exhibits an ACD/LogP of 2.52 and ACD/LogD (pH 5.5) of 2.60, whereas 6-(trifluoromethyl)-1H-indole displays an ACD/LogP of 2.71 and ACD/LogD (pH 5.5) of 2.97 . This represents a ΔLogP of −0.19 and ΔLogD of −0.37. The bioconcentration factor (BCF) difference is even more pronounced: CHF₂-indole BCF = 56.14 vs. CF₃-indole BCF = 106.18 (ratio ~1.89:1) . Importantly, the CHF₂ group reduces lipophilicity in a manner similar to a fluoromethyl (CH₂F) group rather than CF₃ [1], offering a finer lipophilicity-tuning tool for medicinal chemists seeking to balance permeability with solubility-driven developability.

Lipophilicity ADME Bioavailability Drug Design

Stability and Reactivity Profiling: 6-CHF₂ vs. 6-CH₂F vs. 6-CF₃ Indole — A Direct Head-to-Head Comparison

Woolridge and Rokita (1989) reported the first direct synthesis and comparative characterization of 6-(fluoromethyl)indole, 6-(difluoromethyl)indole, and 6-(trifluoromethyl)indole [1]. The N-1 BOC-protected precursors of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole were deprotected via flash vacuum thermolysis (FVT), and the stability of the resulting unprotected indole derivatives was explicitly compared to the previously known 6-(trifluoromethyl)indole [1]. This study established the foundational reactivity hierarchy: the difluoromethyl analog exhibits intermediate stability between the more labile fluoromethyl and the fully stabilized trifluoromethyl compound. The difluoromethyl group's electron-withdrawing effect is sufficient to retard spontaneous degradation pathways that affect the monofluoromethyl analog, yet its retained C-H bond permits hydrogen-bond donor interactions and metabolic transformations not available to the fully fluorinated CF₃ species [1][2].

Chemical Stability Reactivity Fluorinated Indoles Synthetic Intermediates

Electronic Modulation of the Carboxylic Acid: pKa Shift Induced by the Difluoromethyl Substituent

The electron-withdrawing nature of the CHF₂ group modulates the acidity of the indole-2-carboxylic acid scaffold. While experimentally measured pKa data for the specific 6-CHF₂ regioisomer are not available in the published literature, predicted data for the 4-(difluoromethyl) regioisomer provides a class-level reference: 4-(difluoromethyl)-1H-indole-2-carboxylic acid has a predicted pKa of 4.22 ± 0.30, compared to 4.44 ± 0.30 for the parent unsubstituted indole-2-carboxylic acid . This ~0.22-unit pKa reduction is consistent with the inductive electron-withdrawing effect of the CHF₂ group, which stabilizes the conjugate base (carboxylate anion) [1]. The enhanced acidity carries practical implications for pH-dependent solubility, salt formation, and the reactivity of the carboxylic acid in coupling reactions (e.g., amide bond formation via activated ester intermediates). The 6-CHF₂ regioisomer is expected to exhibit a similar or slightly greater pKa depression due to the proximity of the CHF₂ group to the carboxylic acid through the conjugated indole π-system.

pKa Acidity Electron-Withdrawing Effects Reactivity

HIV-1 Integrase Strand Transfer Inhibition: Scaffold Validation for 6-Substituted Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid scaffold has been independently validated as a potent and mechanistically defined HIV-1 integrase strand transfer inhibitor (INSTI) chemotype. Zhou et al. (2023) demonstrated that indole-2-carboxylic acid derivative 3 effectively inhibits HIV-1 integrase strand transfer through a well-characterized binding mode: the indole core and C2 carboxyl group chelate the two catalytic Mg²⁺ ions within the integrase active site [1]. Structural optimization at the C3 position yielded derivative 20a, which achieved an IC₅₀ of 0.13 μM against HIV-1 integrase [1]. While this specific study did not test a 6-CHF₂-substituted analog, it establishes the indole-2-carboxylic acid core as a validated INSTI pharmacophore with a defined metal-chelating mechanism. The 6-position on the indole ring is positioned to interact with the hydrophobic cavity adjacent to the active site, and SAR studies indicate this region tolerates—and benefits from—lipophilic substitution [1]. The 6-CHF₂ variant therefore represents a rationally designed building block for next-generation INSTI optimization, where the hydrogen-bond donor capacity of CHF₂ may introduce additional interactions not achievable with CF₃ or unsubstituted analogs.

HIV-1 Integrase INSTI Antiviral Scaffold Validation

6-Position SAR: Large Lipophilic Substituent Tolerance on the Indole-2-Carboxylic Acid Scaffold

A systematic structure-activity relationship (SAR) study by Baqi et al. (2018) on 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives as GPR17 agonists revealed that the 6-position of the indole ring specifically accommodates large lipophilic residues, while substitution at the 1-, 5-, or 7-positions is detrimental to activity [1]. Potent agonist derivatives included 6-phenoxy (EC₅₀ = 270 nM), 4-fluoro-6-iodo (EC₅₀ = 32.1 nM), and 4-chloro-6-hexyloxy (EC₅₀ = 67.0 nM) substituted variants [1]. This finding establishes the 6-position as a privileged site for introducing lipophilic functionality on the indole-2-carboxylic acid scaffold without compromising target engagement—a critical consideration when selecting building blocks for parallel synthesis or library generation. The difluoromethyl group, with its balanced lipophilicity (LogP ~2.5 for the core) and modest steric profile, fits optimally into this 6-position SAR landscape, offering a fluorinated handle that is neither too small (as with -F or -H) nor excessively large (as with -CF₃ or -OPh) to disrupt binding.

Structure-Activity Relationship GPR17 6-Position Tolerance Drug Design

High-Impact Application Scenarios for 6-(Difluoromethyl)-1H-indole-2-carboxylic acid in Drug Discovery and Chemical Biology


HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Lead Optimization

Medicinal chemistry teams pursuing next-generation HIV-1 integrase inhibitors can employ 6-(difluoromethyl)-1H-indole-2-carboxylic acid as a key intermediate for C3-diversified INSTI libraries. The indole-2-carboxylic acid core has been validated as a Mg²⁺-chelating INSTI pharmacophore with derivative 20a achieving IC₅₀ = 0.13 μM [1]. The 6-CHF₂ substituent introduces a hydrogen-bond-donating fluorinated handle at the validated 6-position, offering a differentiated ADME profile (LogD ~0.37 units lower than CF₃ analog) that may improve solubility while maintaining target engagement .

Fructose-1,6-Bisphosphatase (FBPase) Allosteric Inhibitor Development for Type 2 Diabetes

The indole-2-carboxylic acid scaffold is a validated allosteric FBPase inhibitor chemotype, with three X-ray cocrystal structures solved (PDB: 7EZP) confirming binding at the allosteric site [2]. The 6-CHF₂ building block enables exploration of fluorinated analogs at the 6-position, where the hydrogen-bond donor capacity of CHF₂ may introduce novel interactions with the FBPase allosteric pocket. The moderate lipophilicity of the CHF₂ group (vs. CF₃) may also mitigate the phospholipidosis risk associated with highly lipophilic FBPase inhibitors.

Mechanistic Probe Development for Tryptophan-Metabolizing Enzymes (IDO/TDO/Tryptophan Synthase)

6-(Difluoromethyl)indole is a validated substrate probe for tryptophan synthase, recognized and processed by the β-subunit to produce 6-(difluoromethyl)tryptophan [3]. The carboxylic acid-functionalized analog extends this probe capability to enzyme families requiring the carboxylate recognition element, including indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO)—key immuno-oncology targets—where the CHF₂ group's metabolic stability advantage over CH₂F and its hydrogen-bond donor capacity relative to CF₃ provide unique mechanistic interrogation capabilities.

GPR17 Agonist SAR Expansion for Inflammatory and Demyelinating Disease Therapeutics

GPR17 is an orphan GPCR implicated in multiple sclerosis and inflammatory diseases, with indole-2-carboxylic acid derivatives showing potent agonism (EC₅₀ as low as 27.9 nM for optimized 6-substituted analogs) [4]. The established SAR demonstrating 6-position tolerance for large lipophilic residues makes the 6-CHF₂-indole-2-carboxylic acid building block a strategically important intermediate for synthesizing focused GPR17 agonist libraries where fluorine-mediated metabolic stabilization and hydrogen-bond donor interactions are hypothesized to improve in vivo efficacy.

Quote Request

Request a Quote for 6-(difluoromethyl)-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.